
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and a methylbenzenesulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of benzyl chloride with piperazine in the presence of a base to form 1-benzylpiperazine This can be achieved through a sulfonylation reaction, where 5-bromo-2-methylbenzenesulfonyl chloride reacts with 1-benzylpiperazine under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not yet approved for medical use, the compound’s structural features make it a candidate for further investigation as a potential therapeutic agent. Studies focus on its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:
Properties
CAS No. |
419537-88-5 |
|---|---|
Molecular Formula |
C18H21BrN2O2S |
Molecular Weight |
409.3g/mol |
IUPAC Name |
1-benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-7-8-17(19)13-18(15)24(22,23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
IKUNLBOIDOCEDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


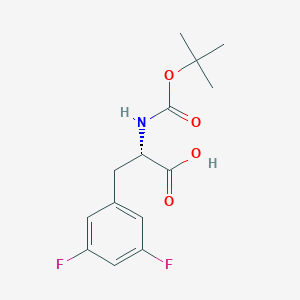
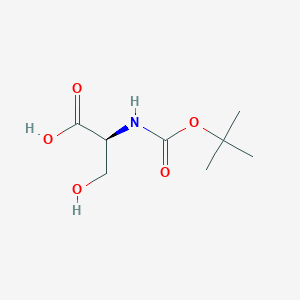
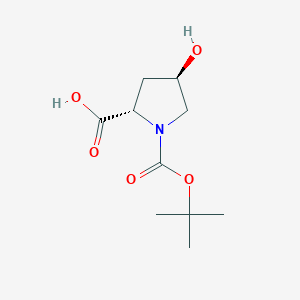
![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
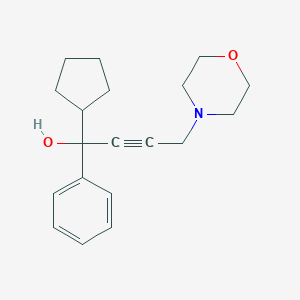
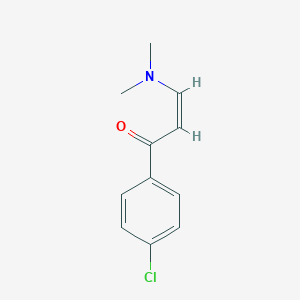
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
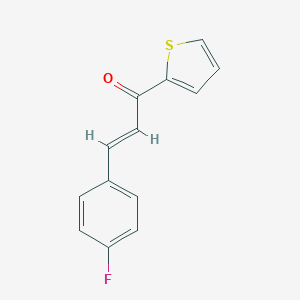
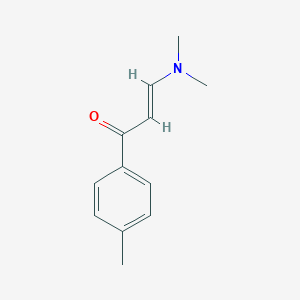

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
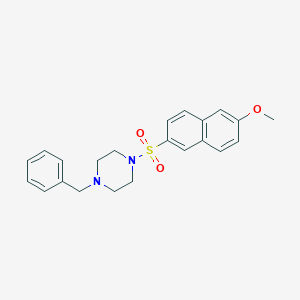
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
